molecular formula C12H10N3OP B1619184 DIPHENYLPHOSPHINYL AZIDE CAS No. 4129-17-3

DIPHENYLPHOSPHINYL AZIDE

Cat. No.: B1619184
CAS No.: 4129-17-3
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
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Description

DIPHENYLPHOSPHINYL AZIDE is an organic compound with the molecular formula C12H10N3OP. It is a colorless or faintly yellow liquid that is widely used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

DIPHENYLPHOSPHINYL AZIDE can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with sodium azide in acetone. This reaction typically yields a high amount of diphenylphosphinic azide. Another method involves the use of a quaternary ammonium salt as a phase-transfer catalyst in a biphasic system of water and an organic solvent .

Mechanism of Action

The mechanism of action of diphenylphosphinic azide involves the transfer of the azido group to a nucleophilic substrate. For example, in reactions with carboxylic acids, the nucleophilic carboxylate anion attacks the phosphorus atom, leading to the formation of an intermediate mixed anhydride. The azide ion is then expelled and attacks the carbonyl carbon atom, forming an acyl azide. This intermediate can further react to form urethanes or amides .

Comparison with Similar Compounds

DIPHENYLPHOSPHINYL AZIDE is similar to other azide compounds such as diphenylphosphoryl azide and diphenylphosphonic azide. it is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Similar compounds include:

This compound stands out due to its high yield in synthesis and its stability under various reaction conditions .

Properties

IUPAC Name

[azido(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTXPORKIRPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194275
Record name Phosphinic azide, diphenyl-
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Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4129-17-3
Record name P,P-Diphenylphosphinic azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4129-17-3
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Record name Phosphinic azide, diphenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173
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Record name Diphenylphosphinic azide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic azide, diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a previously [Paciorek et al, Inorg. Nucl. Chem. Letters, 2, 39 (1966)] developed procedure, diphenylphosphinyl chloride (14.87 g, 62.86mmol) was introduced into a tube (in the inert atmosphere enclosure). Trimethylsilyl azide (10.45 g, 90.69 mmol) was then condensed onto this material on a vacuum line at liquid nitrogen temperature. The tube was sealed in vacuo and heated at 60° C for 48 hr. Thereafter, it was cooled, opened to a vacuum system and the volatiles were collected in a liquid nitrogen trap (originally without pumping at room temperature, finally with pumping at 70° C). The total time required to remove the volatiles (excess (CH3)3SiN3 and the by-product (CH3)3SiCl) was 16 hr. A quantitative yield of pure diphenylphosphinyl azide was realized.
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14.87 g
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10.45 g
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Synthesis routes and methods II

Procedure details

Coupling of the tosylate salt of benzyl glycinate with acid 9 proceeded smoothly to give the protected acyclic precursor 12, Scheme 5. Simultaneous hydrogenolysis of the Cbz and Bn protecting groups followed by cyclization with diphenylphosphoryl azide (DPPA) in dilute DMF solution afforded cyclic tripeptide methyl ester 13 in high yield.40In anticipation of future incorporation of amino acids beside Gly into the mimic, DPPA was chosen for cyclization because of the low propensity of acyl azides to racemize.41This cyclization has also been performed with Ala in the central position in 80% yield. ##STR6##
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0 (± 1) mol
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[Compound]
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acid 9
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0 (± 1) mol
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reactant
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[Compound]
Name
Cbz
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Synthesis routes and methods III

Procedure details

Following the procedure of Baldwin and Washburn, J. Org. Chem., 30, 3860 (1965), 6.99 g (0.0297 mole) of diphenylphosphinyl chloride and 2.09 g (0.032 mole) of sodium azide were stirred in 40 ml of anhydrous acetone under a nitrogen atmosphere for 48 hours. The sodium chloride and unreacted sodium azide was removed by gravity filtration and the acetone solvent removed in vacuo. The crude diphenylphosphinic azide was analyzed for Cl content and in all cases only trace quantities (less than .1%) were found. The colorless diphenylphosphinic azide was purified by distillation to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm; literature value 137°-140° C./0.05 mm.
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIPHENYLPHOSPHINYL AZIDE
Reactant of Route 2
DIPHENYLPHOSPHINYL AZIDE

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